Bis(2-nitrophenyl)methane
Overview
Description
Bis(2-nitrophenyl)methane: is an organic compound with the molecular formula C13H10N2O4 It consists of two nitrophenyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl)methane can be synthesized through a two-step process. The first step involves the reaction of 2-nitrophenyl boronic acid with 2-nitrobenzyl bromide using a Suzuki coupling reaction to produce 2,2’-dinitrodiphenylmethane. The second step involves the reduction of the nitro groups on 2,2’-dinitrodiphenylmethane to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(2-nitrophenyl)methane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Bis(2-aminophenyl)methane.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-nitrophenyl)methane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of bis(2-nitrophenyl)methane largely depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amines, which can then interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the nature of the chemical modifications made to the compound .
Comparison with Similar Compounds
Bis(4-nitrophenyl)methane: Similar structure but with nitro groups in the para position.
Bis(3-nitrophenyl)methane: Similar structure but with nitro groups in the meta position.
Uniqueness: Bis(2-nitrophenyl)methane is unique due to the ortho positioning of the nitro groups, which affects its chemical reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts .
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABSHCGXYOFMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557565 | |
Record name | 1,1'-Methylenebis(2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21540-57-8 | |
Record name | 1,1'-Methylenebis(2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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